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Abstract
CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a

ligand-activated transcription factor implicated in a diverse range of physiological and

pathological processes. This technical guide provides an in-depth overview of the biological

effects of CH-223191, its mechanism of action, and detailed protocols for its experimental

application. By competitively binding to the AHR, CH-223191 effectively blocks the downstream

signaling cascades initiated by AHR agonists, such as the environmental toxin 2,3,7,8-

tetrachlorodibenzo-p-dioxin (TCDD). This document summarizes key quantitative data on its

efficacy and provides comprehensive methodologies for its use in in vitro and in vivo studies,

making it a valuable resource for researchers in toxicology, immunology, oncology, and drug

development.

Introduction
The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix Per-ARNT-Sim

(bHLH-PAS) family of transcription factors. Initially identified for its role in mediating the toxic

effects of dioxins and related compounds, the AHR is now recognized as a crucial regulator of

immune responses, cell proliferation and differentiation, and xenobiotic metabolism. Ligand

activation of the AHR leads to its translocation into the nucleus, where it dimerizes with the

AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Dioxin

Response Elements (DREs), thereby modulating the transcription of target genes.
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CH-223191 (1-Methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl-1H-pyrazole-5-

carboxamide) has emerged as a key pharmacological tool for studying AHR signaling. It is a

pure antagonist, exhibiting no partial agonist activity even at high concentrations.[1] Its

selectivity, particularly for halogenated aromatic hydrocarbon (HAH) agonists like TCDD,

makes it an invaluable instrument for dissecting the ligand-specific functions of the AHR.[2][3]

Mechanism of Action
CH-223191 functions as a competitive antagonist of the AHR.[2][4] It binds to the ligand-

binding pocket of the AHR, thereby preventing the binding of AHR agonists. This inhibition of

agonist binding prevents the subsequent conformational changes required for the dissociation

of chaperone proteins (such as Hsp90), nuclear translocation, and dimerization with ARNT.[4]

Consequently, the AHR-ARNT complex cannot bind to DREs, and the transcription of AHR

target genes, such as Cytochrome P450 1A1 (CYP1A1), is suppressed.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3250110/
https://www.stemcell.com/products/ch223191.html
https://www.mdpi.com/1420-3049/28/21/7373
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.stemcell.com/products/ch223191.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Th17_Differentiation_Assay_Using_IK_175.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Th17_Differentiation_Assay_Using_IK_175.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2626686/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

AHR

AHR-HSP90 ComplexHSP90

AHR-ARNT
Heterodimer

Translocation &
Dimerization

AHR Agonist
(e.g., TCDD)

CH-223191

Blocks

ARNT DRE
(DNA)

Target Gene
Transcription

(e.g., CYP1A1)

Click to download full resolution via product page

Figure 1: Mechanism of CH-223191 Action.

Quantitative Data
The efficacy of CH-223191 has been quantified in numerous studies. The following tables

summarize key data regarding its inhibitory concentration and effects on gene expression.

Table 1: Inhibitory Potency of CH-223191
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Parameter Value
Cell
Line/System

Agonist Reference

IC50 30 nM

Not specified

(cell-based

assays)

TCDD
[1][6][7][8][9][10]

[11]

IC50 0.2 µM

Human

Hepatoma

(HG2L6.1c3)

TCDD [2]

IC50 1.1 µM Guinea Pig Cells TCDD [2]

IC50 1.5 µM

Mouse

Hepatoma

(H1L1.1c2)

TCDD [2]

IC50 3.1 µM
Rat Hepatoma

(H4L1.1c4)
TCDD [2]

Table 2: Effect of CH-223191 on Gene Expression

Gene Effect
Cell
Type/Organism

Experimental
Condition

Reference

CYP1A1

Inhibition of

TCDD-induced

expression

HepG2 cells and

mouse liver

Pre-treatment

with CH-223191

followed by

TCDD

[5][11]

MYH-9
Increased

expression

THP-1 and U937

cells

Treatment with

CH-223191
[12]

TGF-beta/Smad

pathway genes
Downregulation

Human

glioblastoma

cells

Treatment with

CH-223191
[6]

SCD1
Decreased

mRNA levels

HCT116 and HT-

29 colon cancer

cells

48h treatment

with CH-223191
[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3250110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2626686/
https://www.researchgate.net/figure/CH-223191-prevents-TCDD-induced-toxicities-in-vivo-Male-ICR-mice-6-weeks-old-were_fig3_7237305
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078799/
https://pubmed.ncbi.nlm.nih.gov/35687264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3098318/
https://www.stemcell.com/products/ch223191.html
https://www.stemcell.com/products/ch223191.html
https://www.stemcell.com/products/ch223191.html
https://www.stemcell.com/products/ch223191.html
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3098318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2626686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10916358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Effects
CH-223191 has been shown to exert a wide range of biological effects, primarily through its

antagonism of the AHR. These effects are observed in various biological systems, from

cultured cells to animal models.

Toxicology
A primary application of CH-223191 is in counteracting the toxic effects of AHR agonists like

TCDD. In vivo studies have demonstrated that administration of CH-223191 can mitigate

TCDD-induced toxicities, including weight loss and elevated plasma levels of liver enzymes

such as AST and ALT.[8]

Immunology
The AHR is a key regulator of immune cell differentiation and function. CH-223191 has been

shown to:

Attenuate Th17 differentiation: By blocking the AHR, CH-223191 can inhibit the

differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][7]

Promote hematopoietic stem cell expansion: CH-223191 promotes the expansion of human

hematopoietic stem cells in vitro.[1][7]

Oncology
The role of the AHR in cancer is complex and context-dependent. CH-223191 has been utilized

to investigate the AHR's contribution to cancer progression:

Inhibition of cell proliferation and invasiveness: In human glioblastoma cells, CH-223191
reduces clonogenic survival and invasiveness.[6] It has also been shown to inhibit the

proliferation of colon cancer cells.[13]

Modulation of cancer cell signaling: CH-223191 can downregulate the TGF-beta/Smad

pathway in glioblastoma cells.[6]

Experimental Protocols
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This section provides detailed methodologies for key experiments involving CH-223191.

In Vitro Luciferase Reporter Gene Assay
This assay is used to quantify the ability of CH-223191 to inhibit AHR-mediated transcription.

Start: Plate cells
(e.g., HepG2-Lucia™ AHR)

Pre-treat with CH-223191
(various concentrations) for 1h

Treat with AHR agonist
(e.g., 3 nM TCDD) for 24h

Lyse cells

Measure luminescence
using a luminometer

Analyze data:
Calculate IC50

Click to download full resolution via product page

Figure 2: Luciferase Reporter Gene Assay Workflow.

Materials:
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HepG2-Lucia™ AHR reporter cell line (or other suitable AHR reporter cell line)

Cell culture medium (e.g., DMEM with 10% FBS)

CH-223191

AHR agonist (e.g., TCDD)

Luciferase assay reagent

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, 2 mM DTT)

96-well cell culture plates

Luminometer

Protocol:

Cell Seeding: Seed HepG2-Lucia™ AHR cells in a 96-well plate at a density that will result in

approximately 80% confluency at the time of the assay.

Pre-treatment: After 24 hours, remove the medium and add fresh medium containing various

concentrations of CH-223191 (e.g., 0.1 nM to 10 µM). Incubate for 1 hour.[6]

Agonist Treatment: Add the AHR agonist (e.g., 3 nM TCDD) to the wells and incubate for an

additional 24 hours.[6]

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the

luciferase assay reagent. Measure the luminescence for 5 seconds.[6]

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration)

and plot the results as a percentage of the maximal agonist-induced activity. Calculate the

IC50 value of CH-223191.

Western Blot for AHR Nuclear Translocation
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This method is used to visualize the inhibition of agonist-induced AHR nuclear translocation by

CH-223191.

Materials:

Cell line (e.g., Hepa1)

CH-223191

AHR agonist (e.g., TCDD)

Nuclear and cytoplasmic extraction kit

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Primary antibodies: anti-AHR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic

marker)

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

Protocol:

Cell Treatment: Culture cells to 80-90% confluency. Pre-treat with CH-223191 for 1 hour,

followed by treatment with an AHR agonist (e.g., 1 nM TCDD) for 1-2 hours.

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according

to the manufacturer's protocol of the extraction kit.

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic

fractions.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the

electrophoresis, and transfer the proteins to a PVDF membrane.
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Immunoblotting:

Block the membrane with 5% non-fat milk in TBST for 1 hour.

Incubate with the primary anti-AHR antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Analysis: Analyze the band intensities to determine the relative amount of AHR in the nuclear

and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and

cytoplasmic fractions, respectively.

In Vivo TCDD-Induced Toxicity Model
This protocol describes an in vivo experiment to assess the protective effects of CH-223191
against TCDD-induced toxicity in mice.

Start: Acclimatize mice

Divide into treatment groups:
1. Vehicle

2. TCDD only
3. CH-223191 + TCDD

4. CH-223191 only

Daily oral gavage of CH-223191
(10 mg/kg) or vehicle for 25 days

Single intraperitoneal injection
of TCDD (100 µg/kg) after 1 week Monitor body weight and clinical signs Endpoint: Collect blood and tissues

for analysis (e.g., liver enzymes, gene expression) Analyze data

Click to download full resolution via product page

Figure 3: In Vivo TCDD Toxicity Study Workflow.

Materials:

Male ICR mice (or other suitable strain)

CH-223191

TCDD

Corn oil (vehicle)
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Animal handling and dosing equipment

Protocol:

Animal Acclimation: Acclimate male ICR mice for at least one week before the start of the

experiment.

Dosing Preparation: Prepare CH-223191 in corn oil at a concentration for a 10 mg/kg dose.

Prepare TCDD in corn oil for a 100 µg/kg dose.

Treatment Regimen:

Administer CH-223191 (10 mg/kg) or vehicle (corn oil) daily by oral gavage for 25

consecutive days.

After the first week of CH-223191 treatment, administer a single intraperitoneal injection of

TCDD (100 µg/kg).

Monitoring: Monitor the body weight and clinical signs of toxicity daily.

Endpoint Analysis: At the end of the 25-day period, euthanize the mice and collect blood for

plasma analysis (e.g., AST, ALT levels) and tissues (e.g., liver) for gene expression analysis

(e.g., CYP1A1).

Conclusion
CH-223191 is a powerful and specific tool for investigating the multifaceted roles of the Aryl

Hydrocarbon Receptor. Its ability to selectively antagonize AHR signaling, particularly in

response to environmental toxins like TCDD, has provided invaluable insights into the

mechanisms of toxicity, immune regulation, and cancer biology. The experimental protocols

detailed in this guide offer a framework for researchers to effectively utilize CH-223191 in their

studies, contributing to a deeper understanding of AHR biology and its potential as a

therapeutic target. As research in this field continues, CH-223191 will undoubtedly remain a

cornerstone for elucidating the complex functions of the AHR in health and disease. health and

disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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